molecular formula C8H8I4O4 B12736019 2,3-Diiodo-2-buten-1,4-diol iodoacetate CAS No. 73758-42-6

2,3-Diiodo-2-buten-1,4-diol iodoacetate

Cat. No.: B12736019
CAS No.: 73758-42-6
M. Wt: 675.76 g/mol
InChI Key: DRYAKXHQXKECDP-AATRIKPKSA-N
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Description

2,3-Diiodo-2-buten-1,4-diol iodoacetate: is a chemical compound with the molecular formula C8H8I4O4 It is characterized by the presence of two iodine atoms attached to a butene backbone, along with two hydroxyl groups and an iodoacetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diiodo-2-buten-1,4-diol iodoacetate typically involves the iodination of a butene diol precursor. The reaction conditions often require the use of iodine and an oxidizing agent to facilitate the addition of iodine atoms to the butene backbone. The hydroxyl groups are then esterified with iodoacetic acid to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be converted to carbonyl groups.

    Reduction: Reduction reactions can target the double bond in the butene backbone, potentially converting it to a single bond.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of saturated diols.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: 2,3-Diiodo-2-buten-1,4-diol iodoacetate is used as a reagent in organic synthesis, particularly in the formation of complex molecules through halogenation and esterification reactions.

Biology: In biological research, this compound can be used as a probe to study the effects of halogenated compounds on biological systems. Its iodine atoms make it useful in imaging techniques such as X-ray crystallography.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of iodinated contrast agents for medical imaging.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials that require precise halogenation.

Mechanism of Action

The mechanism by which 2,3-Diiodo-2-buten-1,4-diol iodoacetate exerts its effects involves the interaction of its iodine atoms with molecular targets. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing iodoacetic acid, which can further react with biological molecules.

Comparison with Similar Compounds

    2,3-Dibromo-2-butene-1,4-diol: Similar structure but with bromine atoms instead of iodine.

    2,3-Diiodo-2-butene-1,4-diol: Lacks the iodoacetate ester group.

    2,3-Diiodo-2-butene-1,4-diol bis(iodoacetate): Contains two iodoacetate ester groups.

Uniqueness: 2,3-Diiodo-2-buten-1,4-diol iodoacetate is unique due to the presence of both iodine atoms and an iodoacetate ester group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis, imaging, and industrial processes.

Properties

CAS No.

73758-42-6

Molecular Formula

C8H8I4O4

Molecular Weight

675.76 g/mol

IUPAC Name

[(E)-2,3-diiodo-4-(2-iodoacetyl)oxybut-2-enyl] 2-iodoacetate

InChI

InChI=1S/C8H8I4O4/c9-1-7(13)15-3-5(11)6(12)4-16-8(14)2-10/h1-4H2/b6-5+

InChI Key

DRYAKXHQXKECDP-AATRIKPKSA-N

Isomeric SMILES

C(/C(=C(/COC(=O)CI)\I)/I)OC(=O)CI

Canonical SMILES

C(C(=C(COC(=O)CI)I)I)OC(=O)CI

Origin of Product

United States

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